BenchChemオンラインストアへようこそ!

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate

Medicinal Chemistry Kinase Inhibitors Selectivity

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 1268520-05-3) is a defined chiral piperidine intermediate, featuring a trans relationship between the 4-amino and 3-fluoro substituents, protected as a benzyl carbamate (Cbz). It possesses a molecular formula of C13H17FN2O2 and a molecular weight of 252.29 g/mol.

Molecular Formula C13H17FN2O2
Molecular Weight 252.28 g/mol
CAS No. 1268520-05-3
Cat. No. B1458455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
CAS1268520-05-3
Molecular FormulaC13H17FN2O2
Molecular Weight252.28 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m1/s1
InChIKeySYVUWEZGXXHYPH-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 1268520-05-3)


Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 1268520-05-3) is a defined chiral piperidine intermediate, featuring a trans relationship between the 4-amino and 3-fluoro substituents, protected as a benzyl carbamate (Cbz). It possesses a molecular formula of C13H17FN2O2 and a molecular weight of 252.29 g/mol [1]. This compound serves as a critical building block in medicinal chemistry, specifically for constructing the syn-1,2-amino-fluoropiperidine pharmacophore essential for various kinase and GPCR inhibitor programs [2]. It is commercially available in research quantities with specifications typically at 97% purity .

Why Isomeric Substitution Fails: The Trans-Configuration Mandate for Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate


Interchanging this compound with its cis isomer (e.g., CAS 1268520-82-6) or the opposite enantiomer pair (3S,4S) is not scientifically valid for programs targeting the trans-1,2-aminofluoropiperidine motif. The spatial relationship between the 4-amino and 3-fluoro groups dictates the pharmacophore's presentation to the biological target [1]. In the Janus kinase (JAK) inhibitor family, for instance, the trans configured 4-aminopiperidine core is essential for achieving high JAK3 selectivity, with one optimized analog (RB1) demonstrating an IC50 of 40 nM for JAK3 with over 100-fold selectivity against JAK1, JAK2, and TYK2 [2]. Substitution with a cis-isomer or incorrect enantiomer risks complete loss of this biological potency and selectivity profile.

Differential Evidence for Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate: Quantitative and Class-Level Comparisons


Target Engagement: The Trans Scaffold's Proven Selectivity in JAK3 Inhibition

While direct target data for the protected intermediate is not available, the class of trans-4-amino-3-fluoropiperidine-based final compounds to which it leads demonstrates a quantifiable, stereochemistry-dependent functional advantage. The rigid trans-configuration of the (3R,4R) intermediate pre-organizes the molecule for optimal binding. This is evidenced by the final compound RB1, which features the trans core and exhibits an IC50 of 40 nM against JAK3, with no inhibitory activity detected against JAK1, JAK2, or TYK2 at concentrations up to 5 µM, translating to a functional selectivity window of >100-fold [1]. Use of a cis-intermediate would yield a final compound with a fundamentally different 3D structure incapable of achieving this profile.

Medicinal Chemistry Kinase Inhibitors Selectivity

Physicochemical Profiles: Lipophilic Efficiency and BBB Penetration Potential

The Cbz protecting group on the target compound contributes to a higher overall lipophilicity (cLog P ~1.47 as predicted by standard algorithms) compared to a typical Boc-analog (e.g., tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate, CAS 1260612-08-5, cLog P ~0.93). This difference in non-polar surface area (252.29 g/mol vs. 218.27 g/mol) can be a rational selection criterion [1]. In CNS drug discovery programs, a slightly higher initial logP of an intermediate can facilitate blood-brain barrier penetration screening, while in other contexts a lower logP is preferred. This quantified physchem difference provides a rational, data-driven foundation for choosing the Cbz over the Boc-protected analog at the start of a synthetic pathway.

CNS Drug Discovery Lipophilic Efficiency Physicochemical Properties

Market Availability: A Procurement Cost Analysis vs. the Cis Isomer

A comparison of list prices from major research chemical suppliers reveals a quantifiable cost differential. The target trans-(3R,4R)-isomer (Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) is listed at a cost that is 2-5% lower per gram than its cis counterpart (cis-1-Cbz-4-amino-3-fluoropiperidine, CAS 1268520-82-6) when comparing for the same quantity and purity (97%) . Specifically, the cis-isomer is available for approximately ¥3756.90/g, reflecting a higher synthetic demand or difficulty, whereas the trans-isomer is priced at ¥3678.90/g . This subtle but measurable price difference, combined with the biological relevance of the trans configuration, makes the (3R,4R)-enantiomer the preferred and more cost-effective procurement choice.

Procurement Cost-Efficiency Isomeric Purity

Deprotection Orthogonality: Cbz vs. Boc as a Quantifiable Purity Advantage

The Cbz protecting group provides chemical orthogonality to the more common acid-labile tert-butyloxycarbonyl (Boc) group, which is a critical consideration for complex target synthesis. Standard hydrogenolysis of the Cbz group (H2, Pd/C) routinely yields >95% conversion to the free amine without affecting other base-sensitive functionalities, whereas treatment with trifluoroacetic acid (TFA) for Boc removal can lead to side-product formation (reported as 5-10% in sensitive substrates) [1]. For compounds containing acid-sensitive moieties elsewhere in the molecule, a Cbz-protected piperidine starting material can circumvent a 5-10% yield loss during deprotection [1]. This translates to a higher atom economy and final product purity when the intermediate is incorporated early in a multi-step synthesis.

Synthetic Chemistry Protecting Groups Orthogonality

Validated Procurement Scenarios: When to Source Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate


Synthesizing Selective JAK3 Inhibitors for Autoimmune Disease R&D

This compound is the optimal starting material for programs developing covalent or reversible JAK3 inhibitors targeting the unique cysteine 909 residue. The trans-(3R,4R) stereochemistry is essential to achieve the >100-fold selectivity over other JAK family kinases demonstrated by the lead molecule RB1, a profile critical for reducing immunosuppression-related side effects. [1]

Developing Next-Generation CGRP Receptor Antagonists for Migraine

For chemists working on calcitonin gene-related peptide (CGRP) receptor antagonists, this specific stereoisomer is non-negotiable. The documented asymmetric synthesis confirms that the syn-1,2-amino-fluoropiperidine motif, directly derived from this intermediate, is the key pharmacophore for binding to the CGRP receptor. [2]

Constructing Acid-Sensitive API Intermediates

When designing a synthetic route where a late-stage intermediate contains acid-labile groups (e.g., tert-butyl esters, silyl ethers), procuring this Cbz-protected piperidine is mandatory. Its removal by neutral hydrogenolysis, with yields exceeding 95%, directly avoids the 5-10% yield loss and impurity generation associated with acidolytic Boc removal, ensuring efficient API scale-up. [3]

Cost-Optimized Library Synthesis of Fluorinated CNS Candidates

For medicinal chemistry groups building libraries of fluorinated piperidines for CNS targets, the target compound's higher intrinsic lipophilicity (cLog P ~1.47) provides a superior starting point for navigating BBB penetration SAR compared to a less lipophilic Boc analog. Its lower per-gram cost relative to the cis isomer further justifies its selection as the go-to chiral building block.

Quote Request

Request a Quote for Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.